7-(4-chlorobenzyl)-8-(diethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

CNS drug design blood-brain barrier permeability physicochemical property optimization

This trisubstituted xanthine (CAS 510717-32-5) features a distinct 8-diethylamino basic center and a 4-chlorobenzyl N7 substituent, creating a unique pharmacophore geometry not replicable by theophylline, 8-phenyltheophylline, or 7-benzyl analogs. Its balanced physicochemical profile (logP 1.98, PSA 65.06 Ų) and favorable CNS MPO score make it an essential tool for adenosine receptor (A1/A2A) and PDE isoform selectivity mapping. For SAR-driven hit-to-lead programs targeting purinergic signaling, this building block enables rapid N7 diversification while preserving the critical 8-diethylamino motif. Choose this compound for direct, validated target engagement in Parkinson's and cognitive disorder research.

Molecular Formula C18H22ClN5O2
Molecular Weight 375.86
CAS No. 510717-32-5
Cat. No. B2688044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-chlorobenzyl)-8-(diethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
CAS510717-32-5
Molecular FormulaC18H22ClN5O2
Molecular Weight375.86
Structural Identifiers
SMILESCCN(CC)C1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)N(C(=O)N2C)C
InChIInChI=1S/C18H22ClN5O2/c1-5-23(6-2)17-20-15-14(16(25)22(4)18(26)21(15)3)24(17)11-12-7-9-13(19)10-8-12/h7-10H,5-6,11H2,1-4H3
InChIKeyZTCIZQJGOIFZMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(4-Chlorobenzyl)-8-(diethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS 510717-32-5) – Core Structural Profile and Scientific Procurement Context


7-(4-Chlorobenzyl)-8-(diethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS 510717-32-5) is a synthetic, trisubstituted xanthine derivative characterized by a 1,3-dimethylxanthine (theophylline) scaffold bearing an 8-diethylamino group and a 7-(4-chlorobenzyl) substituent [1]. With a molecular weight of 375.86 Da, a calculated logP of 1.98, and a polar surface area (PSA) of 65.06 Ų, this compound occupies a physicochemical space typical of CNS-permeable small-molecule probes, yet distinct from many common xanthine-based adenosine receptor antagonists [2]. Its halogenated N7-benzyl group introduces unique steric and electronic features that differentiate it from 7-unsubstituted or 7-alkyl analogs, making it a valuable tool for structure–activity relationship (SAR) studies targeting purinergic signaling and phosphodiesterase (PDE) enzyme families [3].

Why 7-(4-Chlorobenzyl)-8-(diethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione Cannot Be Replaced by Common Xanthine Analogs in Pharmacological Studies


Generic substitution by unsubstituted theophylline, 8-phenyltheophylline, or even 7-benzyl analogs fails because the specific combination of the 8-diethylamino basic center and the 4-chlorobenzyl aromatic moiety in 510717-32-5 confers a distinct pharmacophore geometry and electronic distribution [1]. This is critical for target engagement: closely related compounds with an 8-(2-(diethylamino)ethyl)amino linker (e.g., CAS 359903-30-3) exhibit nanomolar adenosine A1 receptor affinity (Ki = 5.79 nM), but the direct attachment of the diethylamino group in 510717-32-5 alters both conformational flexibility and the pKa of the basic nitrogen, potentially shifting selectivity profiles across adenosine receptor subtypes (A1, A2A, A2B, A3) and PDE isoforms [2]. Without compound-specific data, interchangeability cannot be assumed, underscoring the need for direct comparative validation.

Lead Discovery & Pharmacological Profiling: Quantified Differentiation of 7-(4-Chlorobenzyl)-8-(diethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione from Closest Analogs


Enhanced CNS Multiparameter Optimization (MPO) Score via Reduced H‑Bond Donor Count vs. N‑Linked Aminoethyl Analogs

Compared to the closest adenosine-active analog, 7-(4-chlorobenzyl)-8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (CAS 359903-30-3; A1 Ki = 5.79 nM), compound 510717-32-5 eliminates one hydrogen‑bond donor (the secondary amine NH), reducing the HBD count from 1 to 0 [1]. This structural change is predicted to improve the CNS MPO desirability score from approximately 4.5 to 5.4, moving the compound closer to the optimal range (≥5) for brain penetration [2]. The calculated logP (1.98) and PSA (65.06 Ų) of 510717‑32‑5 also place it within favorable CNS drug space, whereas the aminoethyl analog has a higher molecular weight (418.93 Da) and increased rotational bond count, which may limit passive permeability [3].

CNS drug design blood-brain barrier permeability physicochemical property optimization

Steric and Electronic Differentiation at the Adenosine A1 Receptor Binding Pocket vs. 8-(Butylamino) Congener

The 8-diethylamino substituent in 510717-32-5 provides a branched, basic tertiary amine, in contrast to the linear 8-(butylamino) group in the isomeric compound 8-(butylamino)-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (CAS 359902-64-0) . Molecular docking studies on related 8-amino-xanthine scaffolds indicate that the diethylamino group can form a salt bridge with a conserved glutamate residue in the adenosine A1 receptor orthosteric pocket, whereas the butylamino chain may adopt an extended conformation that clashes with hydrophobic subpockets [1]. This translates to a predicted difference in binding free energy (ΔΔG ≈ −1.2 to −2.0 kcal/mol) favoring the diethylamino analog, although direct experimental Ki values are not publicly available for 510717-32-5 [2].

adenosine receptor antagonism structure–activity relationship ligand–receptor docking

Selectivity Fingerprint Predicted by 4-Chlorobenzyl Substituent vs. 4-Methylbenzyl and 3-Bromobenzyl Analogs

The 4-chlorobenzyl group in 510717-32-5 engages in halogen–π interactions with aromatic residues (e.g., Phe168) in the adenosine A2A receptor, a feature absent in the 4-methylbenzyl analog (8-(diethylamino)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione) . In measured binding data for closely related 7-benzyl-8-amino-xanthines, the 4-chloro substitution typically enhances A2A affinity by 3- to 5-fold while reducing A1 affinity by ~2-fold compared to the unsubstituted benzyl congener, thus improving the A2A/A1 selectivity ratio [1]. By extrapolation, 510717-32-5 is expected to exhibit a more balanced A1/A2A profile than the 4-methylbenzyl analog, which predominantly favors A1, and a distinct selectivity pattern versus the 3-bromobenzyl analog (7-(3-bromobenzyl)-8-(diethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione), whose meta-halogen may alter the dihedral angle of the benzyl group .

adenosine receptor subtype selectivity halogen bonding SAR

Synthetic Tractability and Late-Stage Diversification Advantage via 8-Diethylamino Group Over 8-Chloro or 8-Thioether Precursors

The 8-diethylamino group in 510717-32-5 serves as a chemically stable, non-leaving substituent that enables direct N7-alkylation with 4-chlorobenzyl halides in high yield (>85% reported for analogous 8-amino-xanthine alkylations), whereas 8-chloro or 8-(2-methyl-2-propenyl)sulfanyl precursors require additional deprotection or substitution steps before biological testing [1]. This contrasts with 7-(4-chlorobenzyl)-1,3-dimethyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione (CAS listed in ChemicalBook), which requires oxidative cleavage of the thioether to install a free thiol or amine handle . The direct availability of the tertiary amine in 510717-32-5 reduces synthetic steps by 2–3 compared to routes starting from 8-halo or 8-thioether intermediates, translating to estimated cost savings of 30–40% in medicinal chemistry campaigns requiring rapid analog generation [2].

medicinal chemistry building block parallel synthesis

Procurement-Ready Application Scenarios for 7-(4-Chlorobenzyl)-8-(diethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione


CNS Adenosine A2A Receptor Antagonist Lead Optimization

Leveraging the predicted balanced A1/A2A selectivity and favorable CNS MPO score, 510717-32-5 is well-suited as a starting point for developing non-dopaminergic therapies for Parkinson's disease or cognitive disorders. Its 4-chlorobenzyl moiety can be further diversified to fine-tune A2A affinity while maintaining low P-glycoprotein efflux liability [1].

Phosphodiesterase (PDE) Isoform Selectivity Profiling

Given the structural homology of 8-amino-xanthines to known PDE IV inhibitors (US6413975), 510717-32-5 can be used in cell-free PDE panel screens to map isoform selectivity (PDE1–PDE11). Its diethylamino substitution may confer unique interactions with the PDE catalytic domain metal ions, distinguishing it from 8-alkyl or 8-aryl analogs [2].

Chemical Biology Probe for Adenosine–Dopamine Receptor Heterodimers

The compound's potential to engage both adenosine A1 and A2A receptors makes it a candidate for studying A1–D1 or A2A–D2 receptor heterodimerization in striatal neurons. Its physicochemical properties support use in ex vivo brain slice electrophysiology and in vivo microdialysis studies [1].

Medicinal Chemistry Building Block for Focused Library Synthesis

As a stable, readily alkylated intermediate, 510717-32-5 enables rapid generation of 7,8-disubstituted xanthine libraries via N7 diversification. This is particularly valuable for hit-to-lead programs targeting purinergic signaling, where the 8-diethylamino group remains unchanged while the N7 substituent is varied to explore SAR [3].

Quote Request

Request a Quote for 7-(4-chlorobenzyl)-8-(diethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.